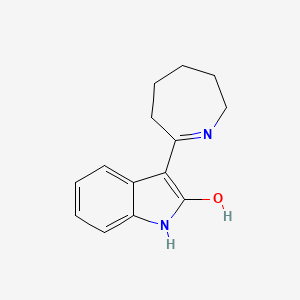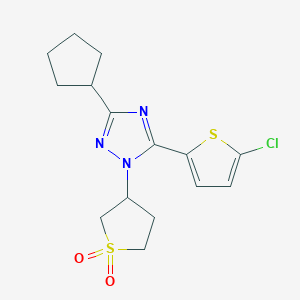
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as azepanone indole and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in cells. Further research is needed to fully elucidate the mechanism of action of azepanone indole.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Azepanone indole has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different biological processes. Additionally, azepanone indole is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines at high concentrations. Additionally, the mechanism of action of azepanone indole is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding how azepanone indole interacts with cells and biological systems can help to identify potential therapeutic targets.
Another direction is to explore the potential of this compound as a fluorescent probe for the detection of metal ions in biological systems. This application has the potential to provide new insights into the role of metal ions in biological processes.
Finally, further research is needed to evaluate the safety and efficacy of azepanone indole in vivo. Understanding the pharmacokinetics and pharmacodynamics of this compound can help to identify potential therapeutic applications and limitations.
合成法
The synthesis of 3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminobenzaldehyde and cyclohexanone in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This synthesis method has been optimized to produce high yields of pure azepanone indole.
科学的研究の応用
3-(2-azepanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Azepanone indole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-13(12-8-2-1-5-9-15-12)10-6-3-4-7-11(10)16-14/h3-4,6-7,16-17H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIAMDMLNUMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)

![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)